Dysprosium(III) nitrate pentahydrate

Single-Molecule Magnets Magnetic Anisotropy Coordination Chemistry

Dy(NO₃)₃·5H₂O delivers magnetic anisotropy barriers (Ueff) up to 51 K in SMMs vs. 14.9 K with acetate salts—a >3× performance gain driven by the nitrate counterion's tunable ortho/para coordination. For oxide synthesis, its defined 10-step thermal decomposition enables calcination protocols impossible with chloride precursors. Stoichiometric pentahydrate hydration ensures accurate molar calculations; ~25 g/100 mL water solubility guarantees reproducible complexation. The precursor choice that determines experimental outcomes.

Molecular Formula DyH10N3O14
Molecular Weight 438.59
CAS No. 10031-49-9
Cat. No. B1148376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium(III) nitrate pentahydrate
CAS10031-49-9
Molecular FormulaDyH10N3O14
Molecular Weight438.59
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3]
InChIInChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;;
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium(III) Nitrate Pentahydrate (CAS 10031-49-9): Sourcing Specifications and Core Characteristics


Dysprosium(III) nitrate pentahydrate is a hydrated inorganic salt of the heavy lanthanide dysprosium, with the empirical formula Dy(NO₃)₃·5H₂O. It is a highly water-soluble, hygroscopic crystalline solid that provides a convenient, stoichiometric source of the Dy³⁺ ion. The compound's fundamental utility lies in its dual role as a soluble precursor for synthesizing advanced materials and as a paramagnetic building block for molecular magnetism [1]. It is commonly prepared by dissolving dysprosium oxide in nitric acid followed by crystallization [2], and its thermal decomposition follows a defined, multi-step pathway culminating in the formation of dysprosium oxide (Dy₂O₃) above 600°C [3].

Why Dysprosium(III) Nitrate Pentahydrate Cannot Be Casually Substituted with Other Dysprosium Salts


While all soluble dysprosium salts introduce the same Dy³⁺ ion into a reaction mixture, the counterion plays a non-innocent role in dictating the final outcome. Direct substitution with other common precursors, such as dysprosium chloride hexahydrate or dysprosium acetate hydrate, leads to demonstrably different results in key performance metrics, including the magnetic relaxation barrier (Ueff) in single-molecule magnets (SMMs), the thermal decomposition pathway for oxide synthesis, and overall solubility [1][2]. The evidence below quantifies these differences, establishing that the choice of the nitrate pentahydrate salt is a critical experimental variable rather than a trivial reagent swap.

Quantitative Differentiation Guide: Dysprosium(III) Nitrate Pentahydrate vs. In-Class Alternatives


Superior Precursor for Single-Molecule Magnets (SMMs) with Higher Energy Barriers

When used as a precursor to synthesize dinuclear dysprosium complexes, Dy(NO₃)₃·5H₂O yields an effective energy barrier (Ueff) for magnetization reversal that is up to 3.7× higher than that observed for similar complexes synthesized from dysprosium acetate hydrate [1]. Furthermore, the specific coordination geometry afforded by the nitrate counterion can directly modulate the SMM behavior, enabling the production of complexes with a Ueff of 51 K, whereas a chain complex from the same precursor shows fast quantum tunneling [2].

Single-Molecule Magnets Magnetic Anisotropy Coordination Chemistry

Defined Multi-Step Thermal Decomposition for Controlled Oxide Synthesis

Dy(NO₃)₃·5H₂O undergoes a well-characterized, multi-step thermal decomposition that offers greater process control compared to the simpler dehydration pathway of DyCl₃·6H₂O. The nitrate precursor decomposes through at least ten distinct endothermic weight loss steps, forming stable crystalline intermediates like Dy(OH)(NO₃)₂ and DyO(NO₃) before yielding the final oxide at 603°C [1]. In contrast, DyCl₃·6H₂O dehydrates in only three steps (6→3→1→0) to the anhydrous salt [2].

Ceramics Catalysis Materials Synthesis

Enhanced Synthetic Utility and Yield in Dinuclear Complex Formation

In a head-to-head comparison, the use of Dy(NO₃)₃·5H₂O as a metal source for the synthesis of dysprosium-based complexes leads to different structural outcomes than when using DyCl₃·6H₂O. With a salicyloylhydrazone-derived ligand, the nitrate precursor yielded a dinuclear complex (Complex 1) with a Ueff of 36.4 K, whereas the same ligand under similar conditions with the chloride precursor produced a different dinuclear species (Complex 2) with a much lower Ueff of 9.7 K [1].

Coordination Chemistry Lanthanide Complexes Precursor Performance

Optimal Application Scenarios for Dysprosium(III) Nitrate Pentahydrate Based on Verifiable Evidence


Synthesis of High-Performance Dysprosium-Based Single-Molecule Magnets (SMMs)

Procurement is strongly indicated for research groups focused on developing next-generation SMMs. The evidence shows that Dy(NO₃)₃·5H₂O enables the synthesis of complexes with significantly higher magnetic anisotropy barriers (Ueff up to 51 K) compared to alternative precursors like dysprosium acetate hydrate (14.9 K) [1][2]. The nitrate counterion's ability to occupy different coordination sites (ortho vs. para) provides a tunable parameter for modulating magnetic relaxation dynamics [1].

Controlled Thermal Fabrication of Dysprosium Oxide (Dy₂O₃) Nanomaterials

This compound is the preferred precursor for applications requiring precise control over oxide formation, such as in the synthesis of ceramic coatings, catalysts, and specialty phosphors. Its complex, ten-step decomposition pathway, with well-defined intermediates, allows for fine-tuning of calcination protocols to achieve desired particle morphologies and crystalline phases, a level of control not achievable with the simpler dehydration of chloride salts [3].

Coordination Chemistry Research Requiring Stoichiometric Precision and High Solubility

For fundamental studies in lanthanide coordination chemistry, the high water solubility (approx. 25 g/100 mL at 18°C) [4] of Dy(NO₃)₃·5H₂O ensures reliable and reproducible complex formation in polar solvents. The pentahydrate's defined hydration state also allows for accurate molar calculations, minimizing the batch-to-batch variability that can occur with more hygroscopic or ill-defined hydrate forms of other dysprosium salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dysprosium(III) nitrate pentahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.